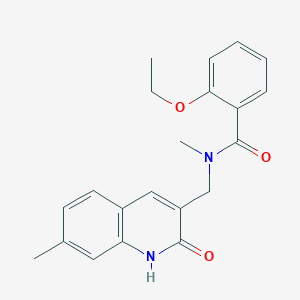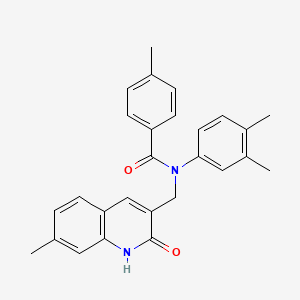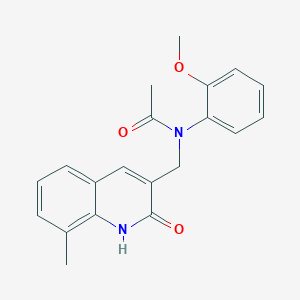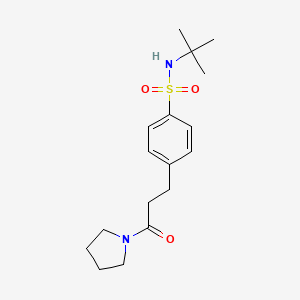
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of the protein TOPK (T-LAK cell-originated protein kinase), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
作用機序
The mechanism of action of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves the inhibition of TOPK activity. TOPK is a serine/threonine protein kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The activity of TOPK is upregulated in various types of cancer, which contributes to tumor growth and metastasis. This compound binds to the ATP-binding site of TOPK and prevents its activity, leading to decreased cell viability and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-cancer activity in various preclinical models. In vitro studies have demonstrated that this compound inhibits the growth of a wide range of cancer cell lines, including lung, breast, colon, pancreatic, and ovarian cancer. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. In vivo studies have also demonstrated the anti-tumor activity of this compound in mouse models of lung and breast cancer.
実験室実験の利点と制限
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has several advantages for lab experiments. First, this compound is relatively easy to synthesize and has a high purity, which makes it suitable for biochemical and pharmacological studies. Second, this compound has been shown to exhibit potent and selective inhibition of TOPK, which makes it a useful tool for studying the biological functions of this protein kinase. However, there are also some limitations to using this compound in lab experiments. For example, the low yield of the synthesis may limit the availability of the compound for large-scale studies. Moreover, the potency of this compound may vary depending on the cell type and experimental conditions, which may affect the reproducibility of the results.
将来の方向性
There are several future directions for the development and application of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound. Second, the efficacy and safety of this compound need to be evaluated in clinical trials to determine its potential as a cancer therapy. Third, the development of more potent and selective TOPK inhibitors may enhance the therapeutic potential of this class of compounds. Finally, the application of this compound in combination with other anti-cancer agents may improve the treatment outcomes for cancer patients.
合成法
The synthesis of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide was first reported by researchers at the University of Tokyo in 2012. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation reaction between tert-butyl 4-formylbenzenesulfonate and N-(pyrrolidin-1-yl)propane-3-ketone, which results in the formation of the target compound. The overall yield of the synthesis is reported to be around 10%.
科学的研究の応用
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has been found to be a potent inhibitor of TOPK, a protein kinase that is overexpressed in various types of cancer. TOPK has been implicated in the regulation of cell proliferation, survival, and invasion, making it an attractive target for cancer therapy. Several studies have demonstrated that inhibition of TOPK by this compound leads to decreased cell viability and induction of apoptosis in cancer cells. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-tert-butyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)18-23(21,22)15-9-6-14(7-10-15)8-11-16(20)19-12-4-5-13-19/h6-7,9-10,18H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUYNMHPAWIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

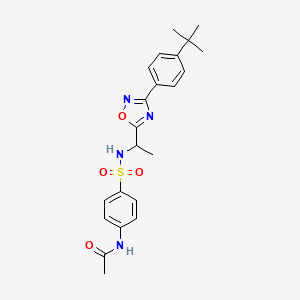
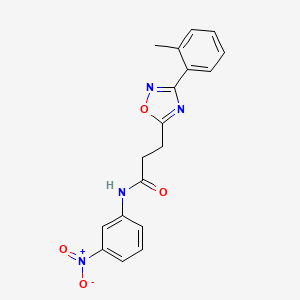
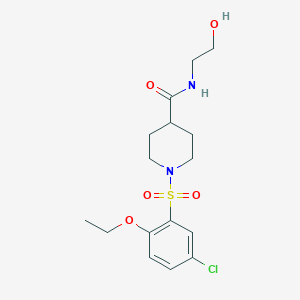
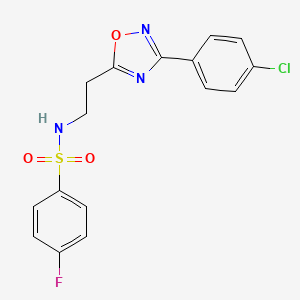

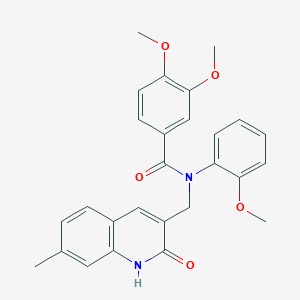

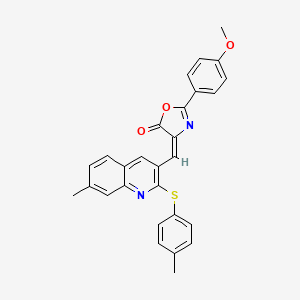
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
